6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is classified as a bicyclic imidazole derivative. It is part of a broader category of compounds known for their biological activity and potential applications in medicinal chemistry, particularly as pharmaceutical agents or in ionic liquid research due to their unique electrochemical properties .
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has been achieved through various methods:
The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol reveals significant details:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol participates in various chemical reactions:
The mechanism of action for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily revolves around its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This interaction profile suggests potential roles in enzyme inhibition or modulation.
The physical and chemical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol include:
The applications of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol are diverse:
X-ray diffraction studies at 100 K reveal that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 7.908(7) Å, b = 7.441(8) Å, c = 9.880(9) Å, and β = 104.91(3)°. The asymmetric unit contains one molecule (Z = 4), and the crystal packing is stabilized by weak hydrogen bonds and aliphatic–aromatic interactions [1]. The pyrrolidine ring adopts an envelope conformation to alleviate torsional strain, with the flap atom (C5) displaced by 0.317(2) Å from the mean plane of the remaining four atoms (N1/C3/C4/C6). This puckering minimizes repulsive lone-pair interactions between the imidazole and pyrrolidine nitrogens. The dihedral angle between the imidazole ring and the planar segment of the pyrrolidine ring is 3.85(9)°, indicating near-coplanarity [1].
Table 1: Crystallographic Data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
| Parameter | Value |
|---|---|
| Space group | P2₁/n (monoclinic) |
| Temperature | 100 K |
| Unit cell volume | 561.8(9) ų |
| Flap atom (envelope) | C5 (displacement: 0.317 Å) |
| Dihedral angle | 3.85(9)° |
| Hydrogen bond (D⋯A) | C1–H1⋯N2 = 3.73(3) Å |
The chiral center at C7 of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol permits two enantiomeric forms:
Both enantiomers share the molecular formula C₆H₈N₂O (molecular weight 124.14 g/mol) but exhibit distinct optical activities. The (S)-enantiomer is commercially available with 98% purity and requires cold-chain transportation due to its stereochemical lability [5]. Stereochemical integrity is critical for applications in asymmetric synthesis, where enantioselective interactions with biological targets or chiral catalysts are paramount [7].
Bond-length analysis highlights significant deviations from parent heterocycles:
Ring puckering is driven by angle distortions:
These variations facilitate strain relief and stabilize the envelope conformation. Molecular dynamics simulations (implicit in crystallographic data) suggest that ring-flipping barriers are lower than in non-fused pyrrolidines due to fusion-induced rigidity [1].
Crystal cohesion is mediated by:
Table 2: Hydrogen-Bond Geometry
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| C1–H1⋯N2 | 0.95(1) | 2.52(1) | 3.73(3) | 150(1) |
Key structural differences from unfused analogs:
Table 3: Bond-Length Comparison with Parent Heterocycles
| Bond | 6,7-Dihydro Derivative (Å) | Imidazole (Å) | Pyrrolidine (Å) |
|---|---|---|---|
| C2–N2 | 1.390(2) | 1.375(1) | – |
| N1–C3 | 1.353(2) | – | 1.457(2) |
| C3–C4 | 1.492(2) | – | 1.528(2) |
| C5–C6 | 1.543(2) | – | 1.528(2) |
The fused system’s stability under electrochemical conditions and conformational adaptability make it superior to non-fused analogs for ionic liquid design [1].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: